7-alpha-hydroxyprogesterone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-alpha-hydroxyprogesterone is a naturally occurring steroid hormone and a derivative of progesterone. It plays a crucial role in the biosynthesis of other endogenous steroids, including androgens, estrogens, glucocorticoids, and mineralocorticoids. This compound is primarily produced in the adrenal glands and gonads, specifically the corpus luteum of the ovary .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 7-alpha-hydroxyprogesterone can be achieved through chemical-enzymatic methods. One such method involves the use of 17alpha-hydroxylase (encoded by CYP17A1) to hydroxylate progesterone . Another method includes refining crude products through a series of chemical reactions to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to achieve the final product .

化学反応の分析

Types of Reactions: 7-alpha-hydroxyprogesterone undergoes various chemical reactions, including:

Oxidation: Conversion to other hydroxylated derivatives.

Reduction: Formation of reduced steroid derivatives.

Substitution: Introduction of different functional groups at specific positions on the steroid backbone

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Utilizes reagents such as halogens or alkylating agents under controlled conditions

Major Products Formed:

Oxidation: Formation of dihydroxyprogesterone derivatives.

Reduction: Production of hydroxyprogesterone derivatives.

Substitution: Generation of various substituted steroid compounds

科学的研究の応用

Clinical Applications

1. Diagnosis of Congenital Adrenal Hyperplasia (CAH)

One of the primary clinical applications of 7-alpha-hydroxyprogesterone is in the diagnosis of congenital adrenal hyperplasia, particularly due to 21-hydroxylase deficiency. Elevated levels of this hormone are indicative of CAH, especially in newborns and virilized adolescent girls. A single basal measurement can typically confirm the diagnosis due to the significant elevation in hormone levels associated with this condition .

2. Monitoring Adrenal Function

this compound is also utilized in evaluating adrenal function in both men and women. It has been observed that patients with late-onset adrenal hyperplasia may present normal levels of this hormone, necessitating further testing such as the ACTH stimulation test for accurate diagnosis .

3. Treatment for Recurrent Preterm Birth

The compound has been extensively studied for its role in preventing recurrent preterm birth. The use of 1this compound caproate (a derivative) has shown efficacy in reducing the rates of preterm births among women with a history of such events. The Meis trial demonstrated a significant reduction in preterm births before 37 weeks gestation among treated women compared to placebo .

Research Applications

1. Mechanistic Studies

Research has indicated that this compound may have anti-inflammatory properties, as evidenced by decreased levels of pro-inflammatory cytokines in certain studies. This suggests potential applications beyond obstetrics, possibly extending into other areas such as autoimmune diseases or chronic inflammatory conditions .

2. Pharmacological Studies

The pharmacokinetics and pharmacodynamics of this compound are critical for understanding its therapeutic potential. Studies have shown that its synthetic form, 1this compound caproate, has a prolonged half-life due to the caproate group addition, enhancing its effectiveness in clinical settings .

Data Table: Clinical Outcomes with 1this compound Caproate

| Study | Population | Primary Outcome | Results |

|---|---|---|---|

| Meis Trial | Women with history of PTB | Rate of PTB < 37 weeks | 36.3% in treatment vs. 54.9% in placebo |

| PROLONG Trial | Singleton pregnancies | Safety and efficacy | Comparable adverse events between groups |

| Systematic Review | Multiple RCTs | Maternal-neonatal outcomes | Reduced risk of neonatal death and PTB rates |

Case Studies

Case Study 1: Congenital Adrenal Hyperplasia Diagnosis

In a cohort study involving newborns with ambiguous genitalia, elevated levels of this compound were found to be a reliable marker for diagnosing CAH. The study concluded that timely measurement could lead to early intervention and management strategies, significantly improving patient outcomes .

Case Study 2: Preterm Birth Prevention

A systematic review encompassing multiple randomized controlled trials highlighted that administration of 1this compound caproate reduced the incidence of recurrent preterm birth by approximately 23% when compared to standard care protocols. This finding underscores its importance as a preventive measure in at-risk populations .

作用機序

The mechanism of action of 7-alpha-hydroxyprogesterone involves its interaction with specific receptors and enzymes in the body. It acts as an agonist of the progesterone receptor, albeit with lower potency compared to progesterone. Additionally, it serves as an antagonist of the mineralocorticoid receptor and a partial agonist of the glucocorticoid receptor . These interactions influence various molecular pathways and physiological processes, including the regulation of reproductive functions and stress responses .

類似化合物との比較

17-alpha-hydroxyprogesterone: Another hydroxylated derivative of progesterone with similar biological activities.

Dydrogesterone: A synthetic progestogen used in hormone therapy.

Hydroxyprogesterone Caproate: A synthetic derivative used to prevent preterm birth

Uniqueness: this compound is unique due to its specific hydroxylation at the 7alpha position, which imparts distinct biological properties and metabolic pathways compared to other hydroxylated derivatives. This uniqueness makes it valuable in both research and therapeutic applications .

特性

CAS番号 |

27534-93-6 |

|---|---|

分子式 |

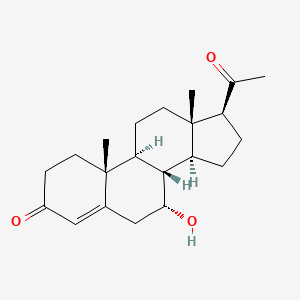

C21H30O3 |

分子量 |

330.5 g/mol |

IUPAC名 |

(7R,8S,9S,10R,13S,14S,17S)-17-acetyl-7-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O3/c1-12(22)15-4-5-16-19-17(7-9-21(15,16)3)20(2)8-6-14(23)10-13(20)11-18(19)24/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17+,18-,19+,20+,21-/m1/s1 |

InChIキー |

QRDYCDIUGUAUBZ-SRWWVFQWSA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C |

異性体SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C |

正規SMILES |

CC(=O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C |

同義語 |

7 alpha-hydroxyprogesterone 7 beta-hydroxyprogesterone 7-hydroxyprogesterone |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。